
1-Fluorocyclopent-3-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluorocyclopent-3-ene-1-carboxylic acid, also known as FPCA, is a fluorinated cyclic amino acid that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. FPCA is a versatile building block that can be utilized in the synthesis of a wide range of biologically active compounds.
Applications De Recherche Scientifique
Conformational and Intramolecular Interactions
The conformational properties and intramolecular hydrogen bonding of structurally related 1-fluorocyclopropanecarboxylic acid were explored through microwave spectroscopy and quantum chemical calculations. This study revealed the existence of multiple stable conformers, highlighting the impact of fluorination on the molecule's conformational stability and intramolecular interactions. Such insights are valuable for understanding the structural behavior of fluorinated cyclopentene derivatives in various chemical environments (Møllendal, Leonov, & de Meijere, 2005).
Diagnostic and Therapeutic Applications
Fluorine-18 labeled analogs of structurally similar amino acids have been synthesized for positron emission tomography (PET) imaging, indicating the potential of fluorinated cyclopentene derivatives in tumor delineation and cancer diagnosis. For example, [F-18]-1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) has been synthesized and shown to be a tumor-avid amino acid, suggesting applications in cancer imaging and possibly in the development of diagnostic agents (Shoup & Goodman, 1999).
Enzymatic Inhibition Studies
The mechanism of inhibition of gamma-aminobutyric acid aminotransferase by a structurally related compound, (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid, was elucidated through mechanistic crystallography. This study showcased the utility of fluorinated cyclopentene derivatives in understanding enzyme inhibition mechanisms, which can inform the design of therapeutic agents (Storici, Qiu, Schirmer, & Silverman, 2004).
Chemical Synthesis and Catalysis
Research into the catalyzed ene carbocyclization of acetylenic dicarbonyl compounds highlights the broader applicability of cyclopentene derivatives in synthetic chemistry. The study on boronic acid-catalyzed carbocyclization demonstrates the potential of such compounds in facilitating chemical transformations, which could be relevant to the synthesis and functionalization of fluorinated cyclopentene derivatives (Li, Yang, & Dixon, 2010).
Safety and Hazards
Propriétés
IUPAC Name |
1-fluorocyclopent-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FO2/c7-6(5(8)9)3-1-2-4-6/h1-2H,3-4H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKZLLCQARGMAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide](/img/structure/B2670798.png)
![5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carboxamide](/img/structure/B2670799.png)
![2-chloro-N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylphenyl}benzenesulfonamide](/img/structure/B2670800.png)
![Tert-butyl 4-(2-oxo-1,2,4,5-tetrahydrobenzo[d][1,3]diazepin-3-yl)piperidine-1-carboxylate](/img/structure/B2670802.png)
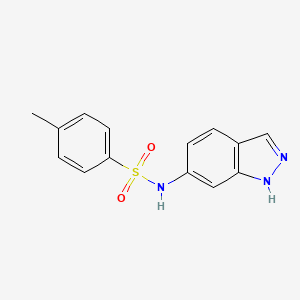
![N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2670804.png)
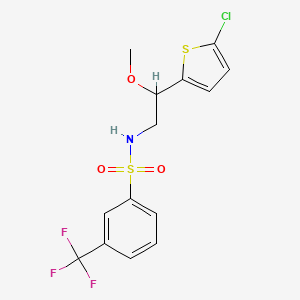
![5-bromo-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)nicotinamide](/img/structure/B2670807.png)
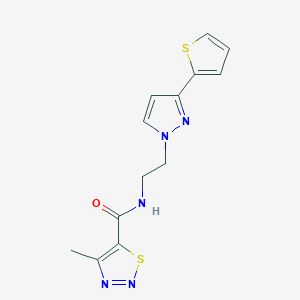
![6,7-dimethoxy-3-(3-methoxypropyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2670811.png)
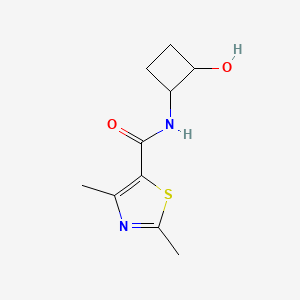
![4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine](/img/structure/B2670817.png)
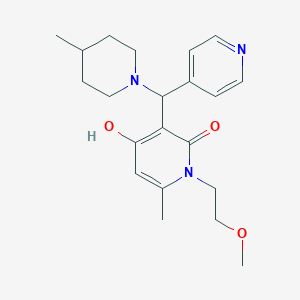
![1-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)ethanone](/img/structure/B2670819.png)